![molecular formula C16H13NO3 B4191587 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate](/img/structure/B4191587.png)
3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate
Overview
Description
3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate, also known as MBPA, is a chemical compound that has gained significant attention in the scientific community for its various applications. MBPA is a benzoxazole derivative that has shown promising results in a range of scientific research studies.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate is not fully understood. However, it has been suggested that 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate may exert its effects through the inhibition of various enzymes and signaling pathways. 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate can inhibit the growth of cancer cells and induce apoptosis. 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate is also soluble in a range of solvents, which makes it suitable for various assays. However, there are some limitations to the use of 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate in laboratory experiments. 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has low water solubility, which can limit its use in aqueous assays. Additionally, 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate can exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Future Directions
3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has shown promising results in various scientific research studies. There are several future directions for the use of 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate in scientific research. One potential application is in the development of novel anticancer agents. 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has been shown to exhibit potent anticancer activity, and further studies could lead to the development of more effective cancer treatments. Additionally, 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate could be studied for its potential in the treatment of neurodegenerative diseases. Finally, the use of 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate in combination with other compounds could lead to the development of more effective therapeutic agents.
Scientific Research Applications
3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has been studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has also been shown to have potential as an antibacterial and antifungal agent. Additionally, 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl acetate has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-6-7-15-14(8-10)17-16(20-15)12-4-3-5-13(9-12)19-11(2)18/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXDOJNSZXUOCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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